molecular formula C9H12N2O2 B8629799 5-Morpholinopyridin-3-ol

5-Morpholinopyridin-3-ol

Cat. No. B8629799
M. Wt: 180.20 g/mol
InChI Key: BXVZKAHPSFGBDC-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

A mixture of 5-chloro-3-hydroxypyridine (0.2 g, 1.6 mmol), morpholine (0.7 mL, 8.0 mmol), 2-(dicyclohexylphosphino)-2′,4′,6′,-triisopropyl-biphenyl, (X-Phos) (0.12 g, 0.26 mmol), and tris(dibenzylideneacetone)dipalladium (0) (0.06 g, 0.07 mmol) in dry THF (2.0 mL) was degassed by nitrogen. To this mixture was added 1.0M lithium bis(trimethylsilyl)amide in THF (8.8 mL, 8.8 mmol) dropwise, and the resulting reaction was heated to 60° C. After 20.5 h, the reaction was cooled to rt then concd. The residue was purified on silica gel (0-100% of a premixed solution of 89:9:1 DCM:methanol:ammonium hydroxide in DCM) to afford an off white solid as 5-morpholinopyridin-3-ol. 1H NMR (500 MHz, DMSO-d6) δ ppm 9.62 (1H, br. s.), 7.79 (1H, d, J=2.4 Hz), 7.61 (1H, d, J=2.2 Hz), 6.65 (1H, t, J=2.4 Hz), 3.79 (4H, m), 3.16 (4H, m). Mass Spectrum (pos.) m/e: 181.0 (M+H)+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+]>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[O:12]1[CH2:13][CH2:14][N:9]([C:2]2[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=2)[CH2:10][CH2:11]1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC=1C=C(C=NC1)O
Name
Quantity
0.7 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.06 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
8.8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed by nitrogen
CUSTOM
Type
CUSTOM
Details
the resulting reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to rt
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel (0-100% of a premixed solution of 89:9:1 DCM:methanol:ammonium hydroxide in DCM)

Outcomes

Product
Details
Reaction Time
20.5 h
Name
Type
product
Smiles
O1CCN(CC1)C=1C=C(C=NC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.